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Compound of Interest

Compound Name: AC 264613

CAS No.: 1050501-60-4

Cat. No.: B8061724

Get Quote

Executive Summary: The Evolution of PAR2
Agonism
Protease-Activated Receptor 2 (PAR2) research has historically relied on synthetic peptides

derived from the receptor's tethered ligand sequence.[1] The most ubiquitous of these,

SLIGRL-NH2 (and its human equivalent SLIGKV-NH2), has served as the gold standard for

decades.

However, recent pharmacological scrutiny has revealed critical limitations in peptide agonists,

specifically regarding selectivity (off-target Mrgpr activation) and metabolic stability. The

development of AC 264613, a potent non-peptide small molecule agonist, represents a

paradigm shift.

The Verdict:

Use AC 264613 for high-fidelity pharmacological studies, in vivo CNS models, and when

absolute PAR2 selectivity is required to rule out histamine-independent itch pathways

(Mrgprs).
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Use SLIGRL-NH2 only for historical data bridging or as a secondary control in protease-

cleavage simulation studies, bearing in mind its micromolar potency and off-target profile.

Mechanistic Foundation
The Tethered Ligand vs. Small Molecule Activation
PAR2 is unique among GPCRs. It is typically activated by serine proteases (e.g., trypsin,

tryptase) which cleave the N-terminus, exposing a "tethered ligand" (SLIGRL in mice, SLIGKV

in humans) that binds to the receptor's extracellular loops.

SLIGRL-NH2 (Peptide Mimetic): Mimics the exposed N-terminus. It bypasses the proteolytic

cleavage step but requires high concentrations to penetrate the ligand-binding groove

effectively.

AC 264613 (Small Molecule): Binds to a transmembrane pocket distinct from the tethered

ligand groove but stabilizes the active receptor conformation (Helix 6 movement) with

significantly higher affinity.

Signaling Pathway Visualization
Both agonists trigger the

pathway, leading to calcium mobilization, though they may exhibit different bias factors
regarding

-arrestin recruitment.
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Figure 1: Canonical PAR2 signaling pathway. Note the critical off-target activation of Mrgpr

receptors by SLIGRL, which AC 264613 avoids.

Critical Performance Comparison
The following data synthesizes findings from Gardell et al. (2008) and subsequent validation

studies (Liu et al., 2011).

Quantitative Metrics
Feature AC 264613 SLIGRL-NH2 Implication

Chemical Class
Small Molecule (Non-

peptide)

Synthetic Peptide

(Hexapeptide)

AC 264613 has

superior drug-like

properties.

Potency (

)
30 – 100 nM

1 – 10

M

AC 264613 is ~100-

300x more potent.

Selectivity
High (>3000x vs

PAR1/PAR4)

Low (Activates

MrgprC11/X2)

SLIGRL data in itch

models is confounded.

Metabolic Stability
High (

in microsomes)

Low (Rapid

proteolysis in serum)

AC 264613 is suitable

for systemic in vivo

use.

CNS Penetration Yes (Crosses BBB) Poor

AC 264613 enables

neuropharmacology

studies.

Solubility DMSO (hydrophobic)
Water/Saline

(hydrophilic)

Vehicle controls differ

significantly.

The "Itch" Confound (Expert Insight)
For years, SLIGRL was used to define PAR2's role in histamine-independent itch. However,

seminal work (Liu et al., 2011) demonstrated that SLIGRL activates MrgprC11 (in mice) and

MRGPRX2 (in humans), receptors specifically dedicated to itch sensation.
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Scientific Risk: If you use SLIGRL to study itch, you cannot distinguish between PAR2 and

Mrgpr activation.

Solution: AC 264613 does not activate Mrgprs. It is the required tool to validate genuine

PAR2-mediated pruritus.

Experimental Protocols
In Vitro Calcium Mobilization (FLIPR/Fluo-4)
This protocol validates the potency difference. Note the concentration ranges.

Materials:

HEK293 cells stably expressing human PAR2.

Fluo-4 AM Calcium Indicator.

Agonist A: AC 264613 (Stock: 10 mM in DMSO).

Agonist B: SLIGRL-NH2 (Stock: 10 mM in

).

Workflow Visualization:

Dosing Strategy

1. Seed Cells
(HEK-PAR2)

Black-wall 96-well

2. Load Dye
Fluo-4 AM

(37°C, 45 min)

3. Prepare Compounds
(3x Serial Dilution)

4. Injection
(Auto-injector)

5. Read Fluorescence
(Ex 488nm / Em 525nm)

AC 264613
Range: 1 nM - 10 µM

SLIGRL
Range: 100 nM - 100 µM
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Figure 2: Calcium flux workflow. Note the significantly higher concentration range required for

SLIGRL to achieve saturation.

Protocol Steps:

Cell Plating: Seed HEK-hPAR2 cells at 50,000 cells/well in poly-D-lysine coated black-wall

plates. Incubate overnight.

Dye Loading: Aspirate media. Add

Fluo-4 loading buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate 45 mins at

.

Compound Prep:

AC 264613: Serial dilute in HBSS/HEPES buffer. Critical: Ensure final DMSO

concentration is

to avoid solvent artifacts.

SLIGRL: Serial dilute in HBSS/HEPES.

Measurement: Transfer to FLIPR or FlexStation. Record baseline for 20s. Inject agonist (

3X concentrate). Record response for 120s.

Analysis: Calculate

. Fit to sigmoidal dose-response curve.

Expected AC 264613

: ~30-50 nM.

Expected SLIGRL

: ~2-5
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.

In Vivo Considerations
When moving to animal models (e.g., inflammation or nociception), the stability of AC 264613
offers a distinct advantage.

Route: AC 264613 is suitable for intraperitoneal (i.p.) or oral gavage (p.o.) due to stability.

SLIGRL is restricted to local injection (intraplantar/intradermal) due to rapid degradation.

Dosing (AC 264613): Typically 10–30 mg/kg (systemic) or

(local injection).

Dosing (SLIGRL): Typically requires massive local doses (

intraplantar) to elicit a response, increasing the risk of mast cell degranulation via MrgprX2.

Decision Matrix: Which Agonist to Choose?
Use this logic flow to determine the appropriate reagent for your study.

Start: Define Study Goal

Is the study In Vivo or In Vitro?

Is the focus Itch/Pruritus?

In Vivo

Is high potency required?

In Vitro

SELECT: AC 264613
(High Selectivity/Potency)

Yes (Avoid Mrgpr artifacts) No (General Inflammation) Yes (Nanomolar)

SELECT: SLIGRL
(Historical Control Only)

No (Micromolar/Peptide comparison)
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Figure 3: Selection logic. AC 264613 is the preferred reagent for modern pharmacological

characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Technical Comparison Guide: AC 264613 vs. SLIGRL-
NH2 for PAR2 Activation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8061724/docs#technical-comparison-guide-ac-
264613-vs-sligrl-nh2-for-par2-activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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